molecular formula C12H18FNO4 B14113644 (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B14113644
M. Wt: 259.27 g/mol
InChI Key: PMCISSGWBZOERM-JBDRJPRFSA-N
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Description

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluorine atom, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The Boc group protects the amine functionality, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R,6S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine and Boc groups, making it less specific in its interactions.

    (1S,3S,4R,6S)-6-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but without the Boc protection, leading to different reactivity.

    (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, affecting its binding properties.

Uniqueness

The presence of both the fluorine atom and the Boc group in (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it unique in its reactivity and binding properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1S,3S,4R,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7-,8-,9-/m0/s1

InChI Key

PMCISSGWBZOERM-JBDRJPRFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F

Origin of Product

United States

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